(Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane)
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Overview
Description
(Bicyclo[610]nonane-9,9-diyl)bis(trimethylsilane) is a unique organosilicon compound characterized by its bicyclic structure
Preparation Methods
The synthesis of (Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane) typically involves the reaction of bicyclo[6.1.0]nonane derivatives with trimethylsilyl reagents. One common method includes the use of 9,9-dibromobicyclo[6.1.0]nonane as a starting material, which undergoes a substitution reaction with trimethylsilyl chloride in the presence of a base such as sodium hydride . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and air-sensitive reactions.
Chemical Reactions Analysis
(Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Scientific Research Applications
This compound finds applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Medicine: Research is ongoing to investigate its potential as a precursor for drug development and delivery systems.
Mechanism of Action
The mechanism of action of (Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane) involves its ability to undergo selective chemical transformations. The trimethylsilyl groups provide steric protection and can be selectively removed or substituted, allowing for precise modifications of the molecular structure. This enables the compound to interact with specific molecular targets and pathways, facilitating its use in targeted synthesis and applications .
Comparison with Similar Compounds
Compared to other bicyclic compounds, (Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane) stands out due to its unique combination of a bicyclic core and trimethylsilyl groups. Similar compounds include:
Bicyclo[6.1.0]nonane: Lacks the trimethylsilyl groups, making it less versatile in synthetic applications.
9,9-Dibromobicyclo[6.1.0]nonane: Used as a precursor in the synthesis of the target compound.
Bicyclo[6.1.0]nonyne carboxylic acid: Another derivative used in bioorthogonal chemistry.
These comparisons highlight the unique reactivity and applications of (Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane) in various scientific fields.
Properties
CAS No. |
72907-89-2 |
---|---|
Molecular Formula |
C15H32Si2 |
Molecular Weight |
268.58 g/mol |
IUPAC Name |
trimethyl-(9-trimethylsilyl-9-bicyclo[6.1.0]nonanyl)silane |
InChI |
InChI=1S/C15H32Si2/c1-16(2,3)15(17(4,5)6)13-11-9-7-8-10-12-14(13)15/h13-14H,7-12H2,1-6H3 |
InChI Key |
GAEXAEQJSUOMRZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(C2C1CCCCCC2)[Si](C)(C)C |
Origin of Product |
United States |
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